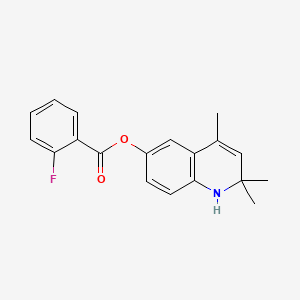
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate is a chemical compound known for its applications in various fields, particularly in the stabilization of materials against ultraviolet (UV) radiation. This compound is often used as a UV absorber, protecting materials from the harmful effects of UV light by absorbing and dissipating the energy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate typically involves several steps:
-
Diazotization Reaction: : This step involves the preparation of a diazonium salt from an aromatic amine. For instance, ortho-nitroaniline can be diazotized using sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C).
-
Coupling Reaction: : The diazonium salt is then coupled with a phenol derivative, such as 4-methylphenol, in an alkaline medium to form an azo compound.
-
Reduction: : The azo compound is reduced to the corresponding amine using reducing agents like zinc dust and acetic acid.
-
Esterification: : Finally, the amine is esterified with 4-methylbenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the benzotriazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Zinc dust, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
科学的研究の応用
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers, coatings, and adhesives to prevent degradation.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its potential use in sunscreen formulations and other dermatological applications.
Industry: Widely used in the production of plastics, fibers, and films to enhance their UV resistance.
作用機序
The compound exerts its effects primarily through the absorption of UV radiation. The benzotriazole moiety absorbs UV light and undergoes a reversible photochemical reaction, dissipating the absorbed energy as heat. This prevents the UV light from reaching and damaging the underlying material.
類似化合物との比較
Similar Compounds
2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Another UV absorber with similar applications.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylpropyl)phenol: Used in similar contexts for UV stabilization.
Uniqueness
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate is unique due to its specific structural features that provide efficient UV absorption and stability. Its combination of benzotriazole and benzoate moieties offers a balance of hydrophobicity and compatibility with various materials, making it highly effective in diverse applications.
特性
分子式 |
C21H17N3O2 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
[2-(benzotriazol-2-yl)-4-methylphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C21H17N3O2/c1-14-7-10-16(11-8-14)21(25)26-20-12-9-15(2)13-19(20)24-22-17-5-3-4-6-18(17)23-24/h3-13H,1-2H3 |
InChIキー |
ZJJYWHTUPVPORO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C)N3N=C4C=CC=CC4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622434.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622439.png)
![2-[(3-methoxypropyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622444.png)

![2-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11622451.png)
![3-(2,2-dichloroethenyl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B11622456.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11622457.png)
![3-(4-Ethoxy-3-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11622463.png)

![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622480.png)
![3-[2-(biphenyl-4-yl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B11622481.png)
![ethyl 4-{N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11622494.png)
![(5E)-1-[4-(Adamantan-1-YL)phenyl]-5-{[5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11622502.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622513.png)
